molecular formula C13H14ClN3O4 B5808617 1-(4-chloro-2-nitrobenzoyl)-4-piperidinecarboxamide

1-(4-chloro-2-nitrobenzoyl)-4-piperidinecarboxamide

Katalognummer B5808617
Molekulargewicht: 311.72 g/mol
InChI-Schlüssel: DYYXPIUNUKZXGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chloro-2-nitrobenzoyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is commonly referred to as CNB-001 and is a potential therapeutic agent for the treatment of various neurological disorders. The aim of

Wirkmechanismus

The mechanism of action of CNB-001 involves the modulation of various cellular pathways that are involved in the pathogenesis of neurological disorders. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which are major contributors to neurodegeneration. CNB-001 also enhances the activity of various signaling pathways involved in neuroprotection and synaptic plasticity.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a wide range of biochemical and physiological effects on the brain. The compound has been shown to increase the levels of various neurotransmitters such as acetylcholine and dopamine, which play a crucial role in cognitive function and memory. CNB-001 also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroprotection and synaptic plasticity.

Vorteile Und Einschränkungen Für Laborexperimente

CNB-001 has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous solutions. However, the compound has certain limitations, such as its low bioavailability and poor blood-brain barrier penetration, which may affect its efficacy in vivo.

Zukünftige Richtungen

The potential therapeutic applications of CNB-001 are vast, and several future directions can be explored to further understand its mechanism of action and optimize its efficacy. Some of the future directions include the development of novel formulations to improve its bioavailability and blood-brain barrier penetration, the investigation of its effects on other neurological disorders, and the exploration of its potential as a cognitive enhancer.
Conclusion:
In conclusion, CNB-001 is a promising therapeutic agent for the treatment of various neurological disorders. The compound exhibits neuroprotective, anti-inflammatory, and anti-oxidant properties and has been shown to enhance cognitive function and memory. The synthesis method of CNB-001 has been optimized to achieve high yields and purity of the final product. Although the compound has certain limitations, its potential therapeutic applications are vast, and several future directions can be explored to optimize its efficacy.

Synthesemethoden

CNB-001 is synthesized through a multi-step process involving the reaction of 4-chloro-2-nitrobenzoic acid with piperidine and subsequent reduction of the resulting intermediate. The final product is obtained through the reaction of the intermediate with carboxylic acid anhydride. The synthesis method of CNB-001 has been optimized to achieve high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to exhibit neuroprotective, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for the treatment of these disorders. CNB-001 has also been studied for its potential use in enhancing cognitive function and memory.

Eigenschaften

IUPAC Name

1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4/c14-9-1-2-10(11(7-9)17(20)21)13(19)16-5-3-8(4-6-16)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYXPIUNUKZXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.